9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole
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Overview
Description
9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole: is an organic compound that features a carbazole core substituted with a 4-methyl-1,3-dioxolane moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole typically involves the reaction of carbazole with 4-methyl-1,3-dioxolane under specific conditions. One common method is the alkylation of carbazole using 4-methyl-1,3-dioxolane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diol derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Diol derivatives.
Substitution: Halogenated or sulfonated carbazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of organic semiconductors.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole largely depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the π-conjugated system of the carbazole core. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, potentially disrupting cellular processes .
Comparison with Similar Compounds
Carbazole: The parent compound, known for its use in organic electronics and pharmaceuticals.
4-Methyl-1,3-dioxolane: A related compound that serves as a building block in organic synthesis.
Uniqueness:
- The combination of the carbazole core with the 4-methyl-1,3-dioxolane moiety imparts unique electronic properties, making it particularly useful in the development of advanced materials for electronic applications.
- Its structural features allow for versatile functionalization, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
CAS No. |
371145-06-1 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
9-[(4-methyl-1,3-dioxolan-2-yl)methyl]carbazole |
InChI |
InChI=1S/C17H17NO2/c1-12-11-19-17(20-12)10-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17H,10-11H2,1H3 |
InChI Key |
AFHSKLXOUIJSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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